methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate
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Overview
Description
Methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s properties may make it useful in the development of new materials with specific functionalities, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate include other thiazolo[3,2-a]pyridine derivatives, as well as compounds with similar functional groups, such as cyano and dimethoxyphenyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique thiazolo[3,2-a]pyridine core. This structure may confer distinct properties, such as enhanced stability or specific biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H22N2O6S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 4-[8-cyano-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C24H22N2O6S/c1-30-19-9-8-16(10-20(19)31-2)24(29)13-33-22-18(12-25)17(11-21(27)26(22)24)14-4-6-15(7-5-14)23(28)32-3/h4-10,17,29H,11,13H2,1-3H3 |
InChI Key |
ROAWDCQVWQMBLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(=O)OC)C#N)O)OC |
Origin of Product |
United States |
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